molecular formula C20H20N2O7S B609193 MMP145 CAS No. 1025717-75-2

MMP145

Cat. No.: B609193
CAS No.: 1025717-75-2
M. Wt: 432.43
InChI Key: FWPVXLYOKAOERT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

MMP145 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

MMP145 has a wide range of scientific research applications, including:

Mechanism of Action

MMP145 exerts its effects by selectively inhibiting MMP-12. This inhibition prevents the degradation of extracellular matrix components, thereby reducing inflammation and tissue remodeling. The molecular targets and pathways involved include the binding of this compound to the active site of MMP-12, blocking its enzymatic activity .

Comparison with Similar Compounds

MMP145 is unique in its high selectivity and potency as an MMP-12 inhibitor. Similar compounds include other MMP inhibitors like:

  • Medroxyprogesterone acetate-d3
  • PF-02413873
  • Gestonorone Capronate
  • Mifepristone-13C,d3
  • Chlormadinone acetate (Standard)
  • 17α-Hydroxyprogesterone
  • Progesterone (Standard)
  • ZK112993
  • Nestoron
  • Medroxyprogesterone
  • Norethindrone-d6
  • Melengestrol acetate
  • Drospirenone
  • Norethindrone acetate-d8
  • Ulipristal acetate-d6
  • Norgestimate (Standard)
  • Levonorgestrel-d8
  • Altrenogest
  • Levonorgestrel (Standard)
  • Progesterone-d9
  • Etonogestrel-d6
  • Norgestrienone
  • Desogestrel .

These compounds vary in their selectivity, potency, and therapeutic applications, but this compound stands out due to its oral efficacy and specific inhibition of MMP-12 .

Properties

CAS No.

1025717-75-2

Molecular Formula

C20H20N2O7S

Molecular Weight

432.43

IUPAC Name

(2S)-3-methyl-2-[[8-(2-oxo-1,3-oxazolidin-3-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid

InChI

InChI=1S/C20H20N2O7S/c1-11(2)18(19(23)24)21-30(26,27)13-4-5-14-15-9-12(22-7-8-28-20(22)25)3-6-16(15)29-17(14)10-13/h3-6,9-11,18,21H,7-8H2,1-2H3,(H,23,24)/t18-/m0/s1

InChI Key

FWPVXLYOKAOERT-SFHVURJKSA-N

SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)N4CCOC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMP-145;  MMP 145;  MMP145; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MMP145
Reactant of Route 2
MMP145
Reactant of Route 3
MMP145
Reactant of Route 4
MMP145
Reactant of Route 5
MMP145
Reactant of Route 6
Reactant of Route 6
MMP145

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.